2-((3-Methylundecyl)amino)ethyl methacrylate
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Overview
Description
2-((3-Methylundecyl)amino)ethyl methacrylate is a chemical compound with the molecular formula C18H35NO2. It is a methacrylate ester that contains a long alkyl chain and an amino group, making it a versatile compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylundecyl)amino)ethyl methacrylate typically involves the reaction of methacrylic acid with 2-((3-Methylundecyl)amino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((3-Methylundecyl)amino)ethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to alcohols.
Substitution: The methacrylate group can participate in substitution reactions with nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the methacrylate group
Major Products Formed
Oxidation: Formation of oxides and hydroxylated products.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted methacrylate derivatives
Scientific Research Applications
2-((3-Methylundecyl)amino)ethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Utilized in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants.
Industry: Employed in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 2-((3-Methylundecyl)amino)ethyl methacrylate involves its ability to polymerize and form cross-linked networks. The amino group can interact with various molecular targets, facilitating the formation of stable structures. The methacrylate group allows for easy polymerization, making it a valuable compound in creating functional materials .
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Methylundecyl)amino)ethyl acrylate
- 2-((3-Methylundecyl)amino)ethyl methacrylamide
- 2-((3-Methylundecyl)amino)ethyl acrylamide
Uniqueness
2-((3-Methylundecyl)amino)ethyl methacrylate is unique due to its combination of a long alkyl chain and an amino group, which provides both hydrophobic and hydrophilic properties. This makes it particularly useful in creating amphiphilic polymers and materials with tailored surface properties .
Properties
CAS No. |
67905-50-4 |
---|---|
Molecular Formula |
C18H35NO2 |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
2-(3-methylundecylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H35NO2/c1-5-6-7-8-9-10-11-17(4)12-13-19-14-15-21-18(20)16(2)3/h17,19H,2,5-15H2,1,3-4H3 |
InChI Key |
TVZYQAQDHXWCER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)CCNCCOC(=O)C(=C)C |
Origin of Product |
United States |
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